Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion
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Overview
Description
2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is a chemical compound with the molecular formula C16H14N8O8 and a molecular weight of 446.33 g/mol . It is commonly used in various chemical analyses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] typically involves the reaction of 2,3-butanedione with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
2,3-Butanedione+2×2,4-Dinitrophenylhydrazine→2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dinitrophenyl derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical analyses and synthesis reactions.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can form stable complexes with certain biomolecules, which can be detected and quantified in various assays. The pathways involved in its action depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Butanedione: A simpler form of the compound without the dinitrophenylhydrazone groups.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of the compound.
Hydrazine derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
2,3-Butanedione,2,3-bis[2-(2,4-dinitrophenyl)hydrazone] is unique due to its specific structure, which allows it to form stable complexes with various biomolecules. This property makes it particularly useful in analytical and research applications .
Properties
Molecular Formula |
C16H14N8O8 |
---|---|
Molecular Weight |
446.33 g/mol |
IUPAC Name |
N-[(E)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9+,18-10+ |
InChI Key |
XCSLKVHFIVYYTR-BEQMOXJMSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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